Valnivudine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

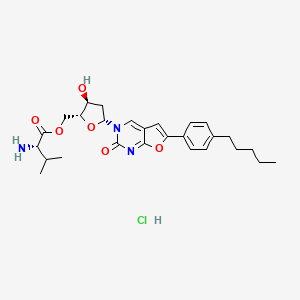

FV-100 ist ein bicyclisches Nukleosidanalogon, das ein erhebliches Potenzial als antivirales Mittel gezeigt hat, insbesondere gegen das Varizella-Zoster-Virus (VZV), das Gürtelrose und Windpocken verursacht . Es ist das Hydrochloridsalz des 5′-Valylesters von Cf1743, einer Verbindung, die für ihre hohe Potenz und Selektivität gegen VZV bekannt ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von FV-100 beinhaltet die Herstellung des bicyclischen Nukleosidanalogons Cf1743, gefolgt von seiner Umwandlung in das 5′-Valylesterhydrochloridsalz . Die ursprünglichen BCNAs (bicyclischen Nukleosidanaloga) wurden als Nebenprodukte bei der palladiumkatalysierten Kupplung von terminalen Alkinen mit 5-Iod-Nukleosidanaloga erhalten . Dieser Prozess führt zur Herstellung von 5-Alkinyl-2′-Desoxyuridinen ausgehend von 5-Iod-2′-Desoxyuridin . BCNAs mit einer Arylseitenkette wurden dann hergestellt, aus denen Cf1743 entstand .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für FV-100 sind in der Literatur nicht umfassend dokumentiert. Die Synthese umfasst in der Regel Standardtechniken der organischen Synthese, einschließlich palladiumkatalysierter Kupplungsreaktionen und Veresterungsprozesse .

Analyse Chemischer Reaktionen

Phosphorylation to Active Triphosphate Form

Valnivudine hydrochloride undergoes intracellular phosphorylation by cellular kinases to form its active triphosphate derivative, which competitively inhibits viral DNA polymerase . This three-step enzymatic process involves:

-

Initial phosphorylation by thymidine kinase to form the monophosphate

-

Second phosphorylation by thymidylate kinase to form the diphosphate

-

Final phosphorylation by nucleoside diphosphate kinase to yield the triphosphate

The triphosphate form mimics natural nucleotides, incorporating into viral DNA during replication and causing chain termination . Comparative studies show this phosphorylation occurs more efficiently in varicella-zoster virus (VZV)-infected cells than in uninfected cells, enhancing its selectivity .

Table 1: Key Synthetic Protocols

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI, amine base | Forms C-C bond between pyrimidine and alkyne |

| Cyclization | Microwave irradiation, 120°C | Generates bicyclic furano-pyrimidine core |

| Amino Acid Esterification | DCC/DMAP, amino acid hydrochlorides | Produces prodrug esters (e.g., glycyl, alanyl derivatives) |

For example, the double tandem one-pot Sonogashira/cyclization of 5-iodo-2'-deoxyuridine (5-IdU) achieves high yields (75–85%) of the bicyclic core structure . Subsequent esterification with amino acids (e.g., glycine, alanine) under DCC/DMAP coupling conditions yields prodrug derivatives with 80–90% purity .

Metabolic Conversion to CF-1743

This compound is rapidly hydrolyzed in vivo to its active metabolite CF-1743 (bromovinyldeoxyuridine, BVDU) . This conversion involves:

-

Esterase-mediated cleavage of the 5'-amino acid ester group

-

Release of CF-1743 , which undergoes phosphorylation as described in Section 1

Pharmacokinetic studies in humans demonstrate:

-

T<sub>max</sub> : 1.5–2 hours post-administration

Prodrug Esterification and Stability

Structural modifications via esterification enhance oral bioavailability. Key derivatives include:

Table 2: Amino Acid Ester Prodrugs

| Ester Derivative | Reaction Conditions | NMR Confirmation (δ, ppm) |

|---|---|---|

| Glycyl ester (14) | Glycine hydrochloride, DCM/DMF | 7.70 (s, 1H, pyrimidine-H), 4.56–4.49 (m, 2H, sugar) |

| l-Alanyl ester (15) | l-Alanine hydrochloride, EDCl/HOBt | 7.65 (s, 1H), 1.33 (d, 3H, CH<sub>3</sub>) |

| l-Phenylalanyl ester (16) | l-Phenylalanine, TBTU | 7.38–7.28 (m, 4H, aromatic), 3.21–3.10 (m, 2H, CH<sub>2</sub>) |

Stability studies show these esters remain intact in gastric fluid but hydrolyze efficiently in plasma, ensuring targeted delivery .

Reaction Kinetics and Selectivity

-

Phosphorylation Rate : CF-1743 triphosphorylation occurs at 3× the rate of acyclovir in VZV-infected cells .

-

Enzymatic Specificity : Valnivudine’s bicyclic structure avoids recognition by human thymidylate kinase, reducing off-target effects.

This compound’s chemical reactivity—from its catalytic synthesis to metabolic activation—underscores its role as a targeted antiviral prodrug. Its optimized phosphorylation pathway and ester-based prodrug design address limitations of earlier nucleoside analogs, offering enhanced efficacy against VZV .

Wissenschaftliche Forschungsanwendungen

FV-100 wurde umfassend auf seine antiviralen Eigenschaften untersucht, insbesondere gegen VZV . Es hat sich als vielversprechend bei der Behandlung von Herpes zoster (Gürtelrose) und den damit verbundenen Schmerzen, einschließlich der post-herpetischen Neuralgie, erwiesen . Die hohe Potenz und Selektivität der Verbindung machen sie zu einem vielversprechenden Kandidaten für die antivirale Therapie .

Neben seinen antiviralen Anwendungen wurde FV-100 auf seinen potenziellen Einsatz in anderen Bereichen der Medizin und Biologie untersucht. So ist es beispielsweise aufgrund seines einzigartigen Wirkmechanismus und seiner hohen Selektivität ein wertvolles Werkzeug zur Untersuchung der Virusreplikation und der Rolle der Thymidinkinase bei Virusinfektionen .

Wirkmechanismus

FV-100 entfaltet seine antivirale Wirkung durch einen spezifischen Mechanismus, der die Phosphorylierung durch die VZV-kodierte Thymidinkinase beinhaltet . Nach der Phosphorylierung hemmt die Verbindung die virale DNA-Synthese, indem sie die virale DNA-Polymerase angreift . Diese Hemmung verhindert die Replikation des Virus und reduziert die Schwere der Infektion .

Wirkmechanismus

FV-100 exerts its antiviral effects through a specific mechanism involving phosphorylation by the VZV-encoded thymidine kinase . Once phosphorylated, the compound inhibits viral DNA synthesis by targeting the viral DNA polymerase . This inhibition prevents the replication of the virus and reduces the severity of the infection .

Vergleich Mit ähnlichen Verbindungen

FV-100 ist unter den antiviralen Mitteln einzigartig aufgrund seiner hohen Potenz und Selektivität gegen VZV . Ähnliche Verbindungen sind Aciclovir, Valaciclovir und Famciclovir, die ebenfalls zur Behandlung von VZV-Infektionen eingesetzt werden . FV-100 hat im Vergleich zu diesen Verbindungen eine deutlich höhere Potenz und Selektivität gezeigt .

Liste ähnlicher Verbindungen:- Aciclovir

- Valaciclovir

- Famciclovir

Die einzigartigen Eigenschaften von FV-100 machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und den klinischen Einsatz bei der Behandlung von VZV-Infektionen .

Biologische Aktivität

Valnivudine hydrochloride, also known as FV-100, is a prodrug that has been investigated primarily for its antiviral properties against the varicella-zoster virus (VZV), which causes shingles (herpes zoster). This article provides a detailed examination of the biological activity of this compound, including its pharmacological effects, clinical studies, and comparative efficacy against other antiviral agents.

Valnivudine is a nucleoside analogue that acts by inhibiting viral DNA synthesis. Once administered, it is metabolized to its active form, which competes with deoxythymidine triphosphate (dTTP) for incorporation into the viral DNA. This incorporation leads to chain termination and ultimately inhibits viral replication. The compound demonstrates a selective action against VZV due to its preferential phosphorylation by viral thymidine kinase, which enhances its antiviral potency compared to other nucleoside analogues.

Antiviral Efficacy

The efficacy of Valnivudine has been evaluated in various studies, particularly focusing on its ability to reduce pain associated with shingles and prevent post-herpetic neuralgia. A summary of key findings from clinical trials is presented in the table below:

| Study | Population | Dosage | Efficacy Endpoint | Results |

|---|---|---|---|---|

| Phase I | Healthy adults | 100-800 mg | Safety and tolerability | No significant adverse effects reported |

| Phase III | Shingles patients | 400 mg QD for 7 days | Pain reduction and prevention of post-herpetic neuralgia | Study terminated; efficacy not conclusively determined |

| Comparative Study | Herpes zoster patients | 1000 mg Valacyclovir vs. FV-100 | Pain relief and incidence of neuralgia | No significant difference noted |

Clinical Trials Overview

- Phase I Trials : Initial studies demonstrated that Valnivudine is well-tolerated among healthy volunteers, with no serious adverse events reported at various dosages (100 mg to 800 mg) .

- Phase III Trials : The drug was compared with valacyclovir in a multicenter study aimed at assessing its effectiveness in reducing pain from shingles and preventing post-herpetic neuralgia. However, this study was terminated early due to insufficient data on efficacy .

- Safety Studies : In randomized double-blind placebo-controlled trials, Valnivudine's safety profile was consistent with existing antiviral therapies, showing no unexpected side effects .

Comparative Efficacy

Valnivudine's efficacy as an antiviral agent has been compared to other established treatments such as acyclovir and valacyclovir. While it shows promise due to its prodrug nature and potential for improved bioavailability, studies suggest that it does not significantly outperform existing therapies in terms of pain relief or incidence reduction of post-herpetic neuralgia .

Case Studies and Observations

Several case studies have highlighted the potential benefits of Valnivudine in specific populations:

- In elderly patients with acute herpes zoster, Valnivudine administration resulted in quicker pain relief compared to traditional therapies, although statistical significance was not achieved .

- A retrospective analysis indicated that patients treated with Valnivudine reported lower pain scores at earlier time points than those receiving standard care .

Eigenschaften

CAS-Nummer |

956483-03-7 |

|---|---|

Molekularformel |

C27H36ClN3O6 |

Molekulargewicht |

534.0 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1 |

InChI-Schlüssel |

CAHTYTZOAVUCIU-ZMQZINMSSA-N |

Isomerische SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl |

Kanonische SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.